N,N-Diethyl-2-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Insect Repellent

Synthesis of Safer Insecticides

Field: Environmental Safety and Insecticide Development Application: N,N-Diethyl-2-phenylacetamide is used in the synthesis of safer and more effective insecticides . Methods: Researchers synthesized a series of aromatic amides that are analogs of N,N-Diethyl-2-phenylacetamide . The toxicity profile of these compounds was compared with N,N-Diethyl-2-phenylacetamide as well as other registered insect repellents . Results: The synthesized aromatic amides showed promising results in terms of safety and efficacy .

Drug Synthesis

Personal Protection Against Hematophagous Arthropods

Field: Medical Entomology Application: N,N-Diethyl-2-phenylacetamide (DEPA) is used as a safe and effective repellent for personal protection against hematophagous arthropods . Methods: DEPA is applied at 1.0 mg/cm2 in different oil bases . It was evaluated on army personnel in comparison with dimethylphthalate (DMP) and DEET against mosquitoes, black flies, and land leeches under field conditions in the North-East Frontier area of India . Results: DEPA was found to exhibit promising repellency (6-8 h) in the laboratory when tested against Aedes aegypti . Both DEPA and DEET displayed broad-spectrum repellency .

Hydrolysis of Polyethylene Terephthalate (PET)

Synthesis of Mosquito Repellents

Field: Pharmaceutical Chemistry Application: N,N-Diethyl-2-phenylacetamide is used in the synthesis of mosquito repellents . Methods: A series of amide analogues of N,N-diethyl-2-phenylacetamide were synthesized . Results: The synthesized amide analogues showed promising results in terms of mosquito repellency .

Protection Against Phlebotomine Sand Flies

Field: Medical Entomology Application: N,N-Diethyl-2-phenylacetamide (DEPA) is used as a repellent against the sandfly Phlebotomus papatasi . Methods: DEPA was compared with two commercial repellents, N,N-diethyl-m-toluamide (DEET) and dimethyl phthalate (DMP), for protection against 3-day-old unfed females of the sandfly Phlebotomus papatasi under laboratory conditions, using host rabbits . Results: Both DEPA and DEET were found to be equally effective with a protection time from 4.37 +/- 0.08 to 4.45 +/- 0.15 h . Both compounds were significantly more effective than DMP .

Protection Against Ticks

Field: Medical Entomology Application: N,N-Diethyl-2-phenylacetamide (DEPA) is used as a repellent against the hard tick Rhipicephalus sanguineus and the soft tick Argas persicus . Methods: DEPA was compared with two commercial repellents, N,N-diethyl-m-toluamide (DEET) and dimethyl phthalate (DMP), for protection against these ticks under laboratory conditions, using host rabbits and hens . Results: Both DEPA and DEET displayed broad-spectrum repellency . DEPA was more effective than DMP against all test organisms .

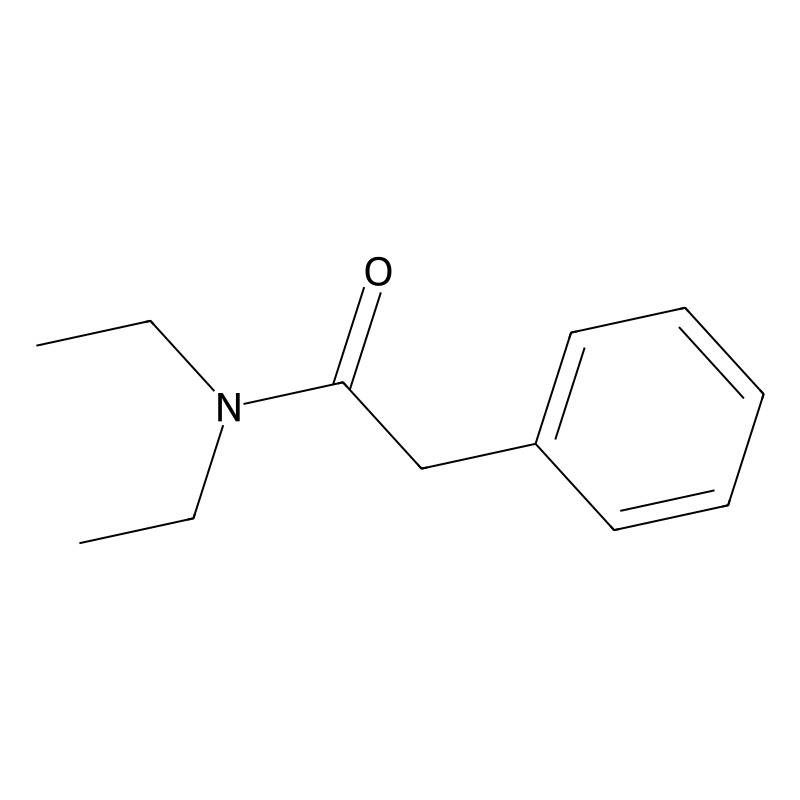

N,N-Diethyl-2-phenylacetamide is a chemical compound with the molecular formula and a molecular mass of 191.27 g/mol. It is characterized by a boiling point of 169-171 °C and a melting point of 84-86 °C, with a density ranging from 1.007 to 1.014 g/cm³ at 25 °C . The compound is also known by several other names, including N,N-diethylbenzeneacetamide and phenyl-N,N-diethylacetamide. Its structure features a phenyl group attached to an acetamide moiety, which is further substituted with two ethyl groups.

The synthesis of N,N-diethyl-2-phenylacetamide typically involves the reaction between diethylamine and phenylacetyl chloride. This process can be performed through various methods, including:

- Direct Acylation: Mixing diethylamine with phenylacetyl chloride in an organic solvent under controlled temperature.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields.

- Alternative Routes: Other synthetic pathways may include using different acylating agents or amines to modify the final product's properties .

N,N-Diethyl-2-phenylacetamide has applications in various fields, including:

- Pharmaceuticals: As a potential analgesic or anti-inflammatory agent.

- Chemical Research: Used as an intermediate in the synthesis of more complex organic compounds.

- Agriculture: Investigated for potential use in agrochemicals.

N,N-Diethyl-2-phenylacetamide shares structural similarities with several other compounds, primarily within the class of phenylacetamides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-2-phenylacetamide | Contains dimethyl instead of diethyl groups | |

| 2-Phenylacetamide | Lacks the diethyl substitution | |

| N-Ethyl-N-(4-methylphenyl)acetamide | Features a methyl substitution on the phenyl ring |

N,N-Diethyl-2-phenylacetamide is unique due to its specific diethyl substitution pattern, which may influence its biological activity and chemical reactivity compared to these similar compounds.

Physical Description

XLogP3

LogP

2.40

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant